Magnesiumperoxide

Descripción general

Descripción

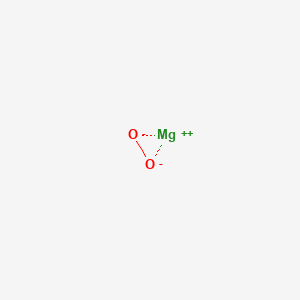

El peróxido de magnesio es un compuesto químico con la fórmula MgO₂. Es un polvo fino, inodoro y de color blanco a blanquecino. El peróxido de magnesio es similar al peróxido de calcio en que libera oxígeno al descomponerse a una velocidad controlada cuando entra en contacto con el agua . Este compuesto se utiliza a menudo en diversas aplicaciones debido a su capacidad de liberar oxígeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El peróxido de magnesio se puede sintetizar mezclando óxido de magnesio con peróxido de hidrógeno. Esta reacción es exotérmica y debe enfriarse para mantener una temperatura alrededor de 30–40 grados Celsius. Es crucial eliminar la mayor cantidad posible de hierro del entorno de reacción porque el hierro puede catalizar la degradación del peróxido. La adición de estabilizadores de oxígeno, como el silicato de sodio, puede ayudar a prevenir la degradación prematura. A pesar de estas precauciones, un buen rendimiento de esta reacción es solo del 35% .

Métodos de producción industrial: En entornos industriales, el peróxido de magnesio a menudo se produce por la reacción de sales de magnesio con peróxido de hidrógeno. El proceso implica formar una solución acuosa de sales de magnesio solubles, seguida de la adición de un precipitante y peróxido de hidrógeno. El precipitado de la reacción se separa, se lava y se seca para obtener peróxido de magnesio .

Análisis De Reacciones Químicas

Tipos de reacciones: El peróxido de magnesio principalmente experimenta reacciones de oxidación debido a su grupo peróxido. Puede actuar como un agente oxidante en varias reacciones químicas.

Reactivos y condiciones comunes: El peróxido de magnesio reacciona con el agua para liberar oxígeno. También puede reaccionar con ácidos para formar sales de magnesio y peróxido de hidrógeno. En presencia de catalizadores, como el hierro, el peróxido puede descomponerse más rápidamente.

Principales productos formados: El producto principal de las reacciones de peróxido de magnesio es el oxígeno. Cuando reacciona con ácidos, forma sales de magnesio y peróxido de hidrógeno .

Aplicaciones Científicas De Investigación

El peróxido de magnesio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente oxidante en diversas reacciones químicas.

Industria: El peróxido de magnesio se utiliza en la producción de agentes blanqueadores y como desinfectante.

Mecanismo De Acción

El peróxido de magnesio ejerce sus efectos principalmente a través de la liberación de oxígeno. Cuando entra en contacto con el agua, se descompone para formar hidróxido de magnesio y oxígeno. El oxígeno liberado puede participar entonces en varias reacciones de oxidación. Este mecanismo es particularmente útil en la biorremediación, donde el oxígeno ayuda a la descomposición de los contaminantes orgánicos .

Comparación Con Compuestos Similares

El peróxido de magnesio es similar a otros peróxidos, como el peróxido de calcio y el peróxido de sodio, en su capacidad de liberar oxígeno. es único en sus aplicaciones específicas y estabilidad:

Peróxido de calcio: Similar en la liberación de oxígeno, pero utilizado más en aplicaciones agrícolas.

Peróxido de sodio: Más reactivo y utilizado en diferentes aplicaciones industriales.

El peróxido de magnesio se prefiere en ciertas aplicaciones debido a su liberación controlada de oxígeno y su estabilidad en diversas condiciones .

Actividad Biológica

Magnesium peroxide (MgO₂) is a compound of increasing interest due to its unique biological activities and potential applications in various fields, including agriculture, medicine, and environmental science. This article examines the biological activity of magnesium peroxide, focusing on its antimicrobial properties, mechanisms of action, and implications for agricultural practices.

Magnesium peroxide is an inorganic compound that releases hydrogen peroxide (H₂O₂) when it decomposes. This decomposition can occur under various conditions, leading to the generation of reactive oxygen species (ROS), which are crucial for its biological activity. The formation of H₂O₂ is particularly significant as it plays a role in oxidative stress responses in both plants and microorganisms.

Mechanism of ROS Formation

The interaction of magnesium peroxide with iron supplements has been shown to enhance the formation of hydroxyl radicals, which are highly reactive and can damage cellular components. This reaction highlights the potential hazards associated with combining magnesium peroxide with other substances that release free iron .

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of magnesium peroxide. Its effectiveness against a range of pathogens makes it a candidate for medical and agricultural applications.

Case Studies on Antimicrobial Efficacy

- Inhibition of Pathogenic Bacteria : Research has demonstrated that magnesium peroxide exhibits significant antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies indicate that at concentrations ranging from 0.5 mg/mL to 1.2 mg/mL, magnesium peroxide can effectively inhibit bacterial growth by disrupting cellular membranes and inducing oxidative stress .

- Biofilm Disruption : Magnesium peroxide has been reported to disrupt biofilms formed by Staphylococcus epidermidis, a common pathogen associated with medical device infections. The concentration required for effective biofilm disruption was found to be around 1.6 mg/mL .

- Fungal Activity : In addition to its antibacterial effects, magnesium peroxide also demonstrates antifungal properties. It has been shown to inhibit the growth of various fungi by generating ROS that compromise fungal cell integrity .

Agricultural Applications

Magnesium peroxide's ability to release oxygen makes it particularly useful in agricultural contexts, especially for alleviating hypoxic conditions in flooded soils.

Oxygen Enrichment in Soil

A study focused on using magnesium peroxide as an oxygen buffer in flooded corn fields revealed that its application significantly reduced the activity of alcohol dehydrogenase (ADHase) by 91.3%. This enzyme is typically induced under anaerobic conditions, indicating improved aerobic conditions due to magnesium peroxide application .

Summary of Research Findings

Propiedades

IUPAC Name |

magnesium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAGIJMPHSUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO2 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049667 | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.304 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 3.0 g/cu cm | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White powder | |

CAS No. |

14452-57-4, 1335-26-8 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C (decomposes) | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.